molecular formula C19H23N3O5 B4599744 1-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide

1-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide

Cat. No.: B4599744
M. Wt: 373.4 g/mol
InChI Key: LKWIFUPAYNDNAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C19H23N3O5 and its molecular weight is 373.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.16377084 g/mol and the complexity rating of the compound is 604. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Role in Compulsive Food Consumption

Compulsive food consumption and binge eating disorder (BED) research have benefited from the study of orexin receptors and their antagonists. The role of orexin-1 receptor mechanisms in compulsive food consumption was evaluated using a selective orexin-1 receptor (OX1R) antagonist in a binge eating model in rats. This research has implications for understanding the neural systems that motivate compulsive food seeking and intake, suggesting potential therapeutic targets for BED and other eating disorders with a compulsive component (Piccoli et al., 2012).

Anticancer Activity

In the quest for new anticancer agents, the synthesis of novel compounds and their evaluation against human cancer cell lines is crucial. Microwave-assisted synthesis of polysubstituted 4H-pyran derivatives showed potent anticancer activity against various cancer cell lines. This research highlights the importance of developing new compounds with potential anticancer properties, which can lead to the discovery of novel therapeutic agents (Hadiyal et al., 2020).

Anti-Tubercular Agents

The development of novel anti-tubercular agents is vital in combating tuberculosis. A series of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. This research contributes to the ongoing search for effective treatments for tuberculosis, showcasing the potential of novel compounds in therapeutic applications (Srinivasarao et al., 2020).

Synthesis and Bioactivity of New Compounds

The synthesis and characterization of new chemical entities, such as benzamides and their metal complexes, play a significant role in discovering new biological activities. Research in this area has led to the development of compounds with potential antibacterial properties, contributing to the search for new antimicrobial agents (Khatiwora et al., 2013).

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it has biological activity, it could be further developed and optimized for use as a pharmaceutical .

Mechanism of Action

Target of Action

The primary targets of this compound are cholinesterases and lipoxygenase enzymes . Cholinesterases are key enzymes involved in the breakdown of acetylcholine, a neurotransmitter, in the nervous system. Lipoxygenase enzymes play a crucial role in the metabolism of fatty acids and the production of signaling molecules.

Mode of Action

The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This means that it binds to these enzymes and reduces their activity. The reduction in enzyme activity can lead to an increase in acetylcholine levels in the nervous system and a decrease in the production of certain signaling molecules.

Result of Action

The compound’s inhibition of cholinesterases could lead to increased acetylcholine levels, potentially affecting nerve signal transmission. Its inhibition of lipoxygenase enzymes could lead to changes in inflammation and immune responses . .

Biochemical Analysis

Biochemical Properties

1-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain cholinesterase enzymes, which are crucial for neurotransmission . Additionally, it interacts with lipoxygenase enzymes, affecting the metabolism of fatty acids . These interactions highlight the compound’s potential as a therapeutic agent for neurodegenerative diseases and inflammatory conditions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of AMPA receptors, which are involved in synaptic transmission and plasticity . This modulation can lead to changes in neuronal communication and potentially improve cognitive functions. Moreover, the compound affects the expression of genes related to oxidative stress and inflammation, thereby protecting cells from damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of cholinesterase and lipoxygenase enzymes, inhibiting their activity . This inhibition prevents the breakdown of neurotransmitters and the production of inflammatory mediators, respectively. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can maintain its biochemical activity for extended periods, making it suitable for chronic treatment regimens . Its effects on cellular function may vary over time, with some studies reporting a gradual decrease in efficacy after prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been found to be effective in modulating enzyme activity and improving cognitive functions without causing significant adverse effects . High doses can lead to toxicity, manifesting as liver damage and gastrointestinal disturbances . These findings underscore the importance of optimizing dosage to achieve therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions . Enzymes such as cytochrome P450 play a crucial role in its biotransformation, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various tissues, including the brain, liver, and kidneys . Its localization and accumulation are influenced by factors such as lipid solubility and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and mitochondria, where it exerts its biochemical effects . Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles . This localization is essential for its interactions with enzymes and other biomolecules involved in cellular metabolism and signaling .

Properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c20-18(24)12-3-5-21(6-4-12)19(25)13-9-17(23)22(11-13)14-1-2-15-16(10-14)27-8-7-26-15/h1-2,10,12-13H,3-9,11H2,(H2,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKWIFUPAYNDNAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide
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1-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide
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1-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide
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1-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide
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1-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide
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1-{[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinyl]carbonyl}-4-piperidinecarboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.